![molecular formula C15H20N2O3 B2959904 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea CAS No. 1902894-73-8](/img/structure/B2959904.png)

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

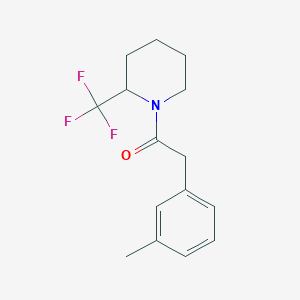

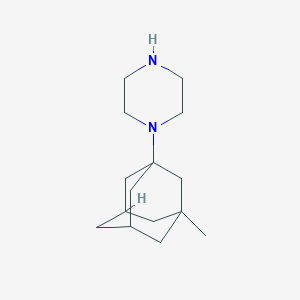

The compound “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea” is a complex organic molecule. It contains a total of 48 bonds, including 24 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 2 ethers (aliphatic) .

Molecular Structure Analysis

The molecular structure of “1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea” is complex, with a total of 48 bonds . It includes a variety of bond types and functional groups, including aromatic rings, a urea derivative, and ethers . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or computational modeling, to determine.Scientific Research Applications

Antimicrobial Applications

Several studies have focused on synthesizing novel compounds with antimicrobial properties. For instance, compounds with the octahydroacridine moiety have been evaluated for their effectiveness against various microbial pathogens, including Staphylococcus aureus, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans (Shokooh Saljooghi et al., 2017). This demonstrates the potential for related compounds to be used in the development of new antimicrobial agents.

Antioxidant Properties

Compounds derived from similar chemical structures have been evaluated for their antioxidant properties. For example, benzimidazole derivatives have been studied for their effects on lipid peroxidation in rat liver, indicating potential applications in protecting against oxidative stress (Kuş et al., 2004). This suggests that related compounds could be researched for their antioxidant capabilities.

Material Science

In material science, novel compounds have been synthesized for potential use in reinforcing thermosetting resins. For instance, the incorporation of octaaminophenyl polyhedral oligomeric silsesquioxane (OAPS) into benzoxazine resins has shown to improve the thermal stability and mechanical properties of the resulting nanocomposites (Chen et al., 2005). This highlights the potential for similar compounds to contribute to advancements in materials engineering.

properties

IUPAC Name |

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(16-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)20-9-8-19-13/h1-5,12-14H,6-10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOKAVQXKNXPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)NC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride](/img/no-structure.png)

![N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B2959827.png)

![2-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B2959829.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2959834.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2959836.png)

![Ethyl 2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2959837.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2959838.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)

![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)